(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride
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Overview
Description
(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride is a complex organic compound featuring a unique adamantane structure substituted with a triazole ring and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride typically involves multiple steps. The starting material is often adamantane, which undergoes a series of functionalization reactions to introduce the triazole ring and the chlorine atom. Common reagents used in these reactions include triazole precursors, chlorinating agents, and amine sources. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the adamantane core.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane derivatives.
Scientific Research Applications
(1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the chlorine atom play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride: Lacks the chlorine atom, which may affect its reactivity and binding properties.
(1r,3s,5R,7S)-3-(3-bromo-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride: Contains a bromine atom instead of chlorine, potentially altering its chemical behavior.
Uniqueness
The presence of the chlorine atom in (1r,3s,5R,7S)-3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantan-1-amine hydrochloride distinguishes it from similar compounds, potentially enhancing its reactivity and specificity in various applications. This unique feature may contribute to its effectiveness in scientific research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4.ClH/c13-10-15-7-17(16-10)12-4-8-1-9(5-12)3-11(14,2-8)6-12;/h7-9H,1-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOQRVAPGIZLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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